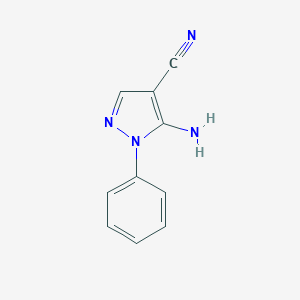

5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile

説明

特性

IUPAC Name |

5-amino-1-phenylpyrazole-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N4/c11-6-8-7-13-14(10(8)12)9-4-2-1-3-5-9/h1-5,7H,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAKQREKUUHPPIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=C(C=N2)C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20201491 | |

| Record name | 5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20201491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5334-43-0 | |

| Record name | 5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5334-43-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005334430 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5334-43-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1414 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20201491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.867 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-AMINO-1-PHENYL-1H-PYRAZOLE-4-CARBONITRILE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/65KX32U6WT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for obtaining 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile, a key intermediate in the development of various pharmaceutical and agrochemical compounds. This document details experimental protocols, presents quantitative data for comparative analysis, and illustrates the core reaction pathway.

Core Synthesis Methodologies

The synthesis of this compound is most commonly achieved through two effective methods: a two-component reaction between phenylhydrazine and (ethoxymethylene)malononitrile, and a three-component reaction involving an aromatic aldehyde, malononitrile, and phenylhydrazine.

Method 1: Two-Component Reaction of Phenylhydrazine and (Ethoxymethylene)malononitrile

This is a widely employed and efficient method for the synthesis of this compound. The reaction proceeds via a Michael-type addition followed by cyclization.

Reaction Pathway:

Experimental Protocol:

A general procedure involves the dropwise addition of (ethoxymethylene)malononitrile to a stirred solution of phenylhydrazine in a suitable solvent, typically absolute ethanol, under a nitrogen atmosphere. The reaction mixture is then heated to reflux.[1]

-

Reagents and Solvents:

-

Phenylhydrazine (1.2 mmol)

-

(Ethoxymethylene)malononitrile (1.2 mmol)

-

Absolute Ethanol (2 mL)

-

Ethyl Acetate

-

Water

-

-

Procedure:

-

In a 25 mL glass reactor under a nitrogen atmosphere, dissolve phenylhydrazine (1.2 mmol) in absolute ethanol (2 mL) with magnetic stirring.

-

Slowly add (ethoxymethylene)malononitrile (1.2 mmol) to the solution.

-

Carefully bring the solution to reflux and maintain for 4 hours.

-

After cooling to room temperature, dilute the mixture with ethyl acetate (50 mL).

-

Wash the organic phase with water (30 mL).

-

Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

-

The crude product is then purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.

-

Quantitative Data:

| Product | Solvent | Reaction Time (h) | Yield (%) | Melting Point (°C) |

| This compound | Ethanol | 0.5 | 84 | 138.5 - 139.6 |

Data sourced from a study by Plem, et al.[2]

Method 2: Three-Component Reaction

This method offers a one-pot synthesis of this compound and its derivatives by combining an aromatic aldehyde, malononitrile, and phenylhydrazine. This reaction is often facilitated by a catalyst and is considered a green chemistry approach.[3][4][5]

Experimental Workflow:

Experimental Protocol:

A representative procedure for the catalyzed three-component synthesis is as follows:[4]

-

Reagents and Solvents:

-

Benzaldehyde derivative (1 mmol)

-

Malononitrile (1 mmol)

-

Phenylhydrazine (1 mmol)

-

Catalyst (e.g., LDH@PTRMS@DCMBA@CuI, 0.05 g)

-

H₂O/EtOH (1:1, 1 mL)

-

Chloroform or hot ethanol

-

-

Procedure:

-

In a round-bottomed flask, combine the benzaldehyde derivative (1 mmol), malononitrile (1 mmol), phenylhydrazine (1 mmol), and the catalyst (0.05 g) in the H₂O/EtOH solvent system.

-

Stir the mixture at 55 °C. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, allow the mixture to cool to room temperature.

-

Add hot ethanol or chloroform to the reaction mixture and separate the catalyst by centrifugation.

-

The catalyst can be washed with ethanol and dried for reuse.

-

Evaporate the solvent from the reaction mixture.

-

Recrystallize the solid product from ethanol to yield the purified 5-amino-1,3-diaryl-1H-pyrazole-4-carbonitrile.[4]

-

Quantitative Data for Three-Component Synthesis of Derivatives:

| Aldehyde Derivative | Time (min) | Yield (%) | Melting Point (°C) |

| 4-Chlorobenzaldehyde | 15 | 93 | 190-192 |

| 3-Nitrobenzaldehyde | 20 | 90 | 128-130 |

| 4-Methoxybenzaldehyde | 25 | 88 | 107-109 |

| 4-Bromobenzaldehyde | 18 | 92 | 161-163 |

Data for the synthesis of 5-amino-3-aryl-1-phenyl-1H-pyrazole-4-carbonitriles.[6]

Characterization Data for this compound

The structure of the synthesized compound is confirmed through various spectroscopic techniques.

| Technique | Data |

| ¹H NMR (300 MHz, CDCl₃) | δ = 4.81 (s br, 2H, NH₂); 7.40 - 7.55 (m, 5H, CH); 7.57 (s, 1H, CH)[2] |

| ¹³C NMR (75 MHz, CDCl₃) | δ = 75.6 (C); 114.1 (C); 124.1 (CH); 128.8 (CH); 129.8 (CH); 136.9 (C); 141.2 (CH); 150.0 (C)[2] |

| FT-IR (KBr, cm⁻¹) | 3447, 3346, 3313, 3208 (N-H), 2206 (C≡N)[6] |

| Mass Spec. (m/z) | Calc. 184.07; found: 185.0 [M⁺ + 1][2] |

Conclusion

This guide outlines the principal and most effective methods for the synthesis of this compound. The two-component reaction of phenylhydrazine and (ethoxymethylene)malononitrile offers a straightforward and high-yielding route. The three-component, one-pot synthesis provides a greener alternative with operational simplicity and the potential for catalyst recycling. The provided experimental protocols and quantitative data serve as a valuable resource for researchers in the fields of medicinal chemistry and drug development, enabling the efficient and reproducible synthesis of this important molecular scaffold.

References

- 1. researchgate.net [researchgate.net]

- 2. Key Intermediates: A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles for Applications in the Crop Protection [scirp.org]

- 3. researchgate.net [researchgate.net]

- 4. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Catalyst-free, one-pot, three-component synthesis of 5-amino-1,3-aryl-₁Η-pyrazole-4-carbonitriles in green media - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

An In-depth Technical Guide on the Physicochemical Properties of 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-amino-1-phenyl-1H-pyrazole-4-carbonitrile is a heterocyclic organic compound featuring a pyrazole core. Pyrazole derivatives are recognized as privileged structures in medicinal chemistry due to their wide range of biological activities and presence in several commercial drugs.[1] This document provides a comprehensive overview of the physicochemical properties, spectral data, and synthesis protocols for this compound (CAS No: 5334-43-0), serving as a technical resource for professionals in research and drug development.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized below. These properties are crucial for its handling, formulation, and application in various chemical and biological studies.

| Property | Value | Source(s) |

| CAS Number | 5334-43-0 | [2][3] |

| Molecular Formula | C₁₀H₈N₄ | [2][3][4][5] |

| Molecular Weight | 184.20 g/mol | [2][3] |

| IUPAC Name | 5-amino-1-phenylpyrazole-4-carbonitrile | [2] |

| Appearance | Solid, Powder, White to Orange to Green powder/crystal | [6][7] |

| Melting Point | 132-137 °C | [8] |

| Assay | ≥96.0% | [6] |

Structural and Spectroscopic Data

Structural identifiers and spectral information are vital for the unambiguous identification and characterization of the compound.

| Identifier / Data Type | Data | Source(s) |

| SMILES | C1=CC=C(C=C1)N2C(=C(C=N2)C#N)N or Nc1c(cnn1-c2ccccc2)C#N | [2] |

| InChI Key | MAKQREKUUHPPIS-UHFFFAOYSA-N | [2][3] |

| Infrared (IR) Spectrum | Data available in the NIST WebBook | [3] |

| Mass Spectrum | Electron ionization data available in the NIST WebBook | [3] |

| Crystal Structure | Space Group: P 1 21/c 1; a=11.007 Å, b=7.7260 Å, c=12.194 Å, β=115.71° | [2] |

Experimental Protocols

The synthesis of pyrazole derivatives can be achieved through various methodologies. Below are detailed protocols for the synthesis of related 5-amino-1H-pyrazole-4-carbonitriles, which can be adapted for the title compound.

Protocol 1: One-Pot, Three-Component Synthesis

This method describes a green and efficient synthesis of 5-amino-1H-pyrazole-4-carbonitriles via a one-pot reaction.[9]

Materials:

-

Phenylhydrazine (1 mmol)

-

Appropriate benzaldehyde derivative (1 mmol)

-

Malononitrile (1 mmol)

-

LDH@PTRMS@DCMBA@CuI catalyst (0.05 g)

-

Ethanol

-

n-hexane/ethyl acetate (1:1) for TLC

Procedure:

-

Combine phenylhydrazine (1 mmol), the benzaldehyde derivative (1 mmol), malononitrile (1 mmol), and the catalyst (0.05 g) in a 5 mL round-bottomed flask.

-

Stir the mixture at 55 °C using a magnetic stirrer.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) with an n-hexane/ethyl acetate (1:1) mobile phase.

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Wash the resulting mixture with ethanol.

-

The solid product can be collected and purified. Product identification is typically confirmed using FT-IR, ¹H NMR, and ¹³C NMR spectroscopy.[9]

Protocol 2: Synthesis from β-Ketopropanenitriles

This procedure outlines the synthesis starting from a β-ketopropanenitrile precursor, which is then reacted with hydrazine hydrate.[10]

Part A: Synthesis of 3-Oxo-3-phenylpropanenitrile (Precursor)

-

This precursor is prepared and then used in the subsequent pyrazole formation step.

Part B: Synthesis of 3-Amino-5-phenyl-1H-4-pyrazolecarbonitrile (Isomer of title compound)

-

A mixture of 3-oxo-3-phenylpropanenitrile (from Part A) and trichloroacetonitrile is reacted.

-

The intermediate is then condensed with hydrazine hydrate.

-

The reaction mixture is heated in an appropriate solvent (e.g., ethanol) under reflux for several hours.

-

After cooling, the mixture is poured into water.

-

The resulting solid product is collected by filtration and recrystallized from a suitable solvent like dioxane to yield the final compound.[10]

Visualizations

Logical Workflow for Synthesis

The following diagram illustrates a generalized one-pot synthesis workflow for this compound and its derivatives.

Caption: Generalized workflow for the one-pot synthesis of pyrazole derivatives.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound | C10H8N4 | CID 79256 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 5-Amino-4-cyano-1-phenylpyrazole [webbook.nist.gov]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. calpaclab.com [calpaclab.com]

- 6. 5-Amino-1-(3-chlorophenyl)-1H-pyrazole-4-carbonitrile, 97% 5 g | Request for Quote [thermofisher.com]

- 7. 5-Amino-3-methyl-1-phenylpyrazole | 1131-18-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 8. CAS#:5334-43-0 | this compound | Chemsrc [chemsrc.com]

- 9. rsc.org [rsc.org]

- 10. mdpi.com [mdpi.com]

5-amino-1-phenyl-1H-pyrazole-4-carbonitrile CAS number and structure

An In-depth Overview for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile, a key heterocyclic building block in medicinal chemistry. The document details its chemical identity, physicochemical properties, synthesis protocols, and its significant role as a scaffold in the development of targeted therapeutics, particularly kinase inhibitors.

Compound Identification and Properties

This compound is a member of the aminopyrazole class of compounds, which are recognized as "privileged structures" in drug discovery due to their versatile binding capabilities and synthetic accessibility.[1][2] Its core structure serves as a foundational template for a wide range of biologically active molecules.

The key identifiers and physicochemical properties of this compound are summarized below.

| Property | Value | Reference |

| CAS Number | 5334-43-0 | [3] |

| Molecular Formula | C₁₀H₈N₄ | [3][4] |

| Molecular Weight | 184.20 g/mol | [3] |

| IUPAC Name | This compound | [3] |

| Melting Point | 132-137 °C | |

| Appearance | Solid | |

| SMILES | C1=CC=C(C=C1)N2C(=C(C=N2)C#N)N | [3] |

| InChIKey | MAKQREKUUHPPIS-UHFFFAOYSA-N | [3] |

Synthesis and Experimental Protocols

The synthesis of this compound and its derivatives is well-documented and typically involves a highly efficient one-pot, three-component reaction.[5][6] This approach is favored for its atom economy, high yields, and often environmentally friendly conditions.

The general synthesis workflow involves the condensation of an arylhydrazine with a malononitrile derivative.

This protocol is a generalized procedure based on common laboratory practices for the synthesis of 5-amino-1-aryl-1H-pyrazole-4-carbonitriles.[7]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add phenylhydrazine (1.2 mmol) to absolute ethanol (2 mL) under a nitrogen atmosphere.

-

Addition of Reactant: Slowly add (ethoxymethylene)malononitrile (1.2 mmol) to the stirring solution.

-

Reaction: Heat the mixture to reflux and maintain for approximately 4 hours. The progress of the reaction can be monitored using Thin-Layer Chromatography (TLC).[8]

-

Workup and Isolation: After the reaction is complete, cool the mixture to room temperature. Dilute the crude mixture with ethyl acetate and wash with water.

-

Purification: Dry the organic layer, concentrate it under reduced pressure, and purify the resulting solid product by recrystallization from an appropriate solvent (e.g., ethanol or benzene).[9]

-

Characterization: Confirm the structure and purity of the final compound using standard analytical techniques such as FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.[5][8][10]

Applications in Drug Discovery: A Scaffold for Kinase Inhibitors

The 5-aminopyrazole core is a cornerstone in modern medicinal chemistry, particularly in the development of kinase inhibitors for oncology.[11] Derivatives of this compound, especially the corresponding carboxamides, have shown significant potential as potent inhibitors of the Fibroblast Growth Factor Receptor (FGFR) signaling pathway.[11] Dysregulation of the FGFR pathway is a known driver in various cancers, making it a critical therapeutic target.

While data for the title compound itself is limited, extensive research into its derivatives highlights the scaffold's potential. The in vitro inhibitory and anti-proliferative activity of a lead compound from the 5-amino-1-phenyl-1H-pyrazole-4-carboxamide series, designated Compound 10h , demonstrates potent pan-FGFR inhibition.[11]

| Target / Cell Line | IC₅₀ (nM) | Cancer Type | Reference |

| Biochemical Assays | |||

| FGFR1 | 46 | - | [11] |

| FGFR2 | 41 | - | [11] |

| FGFR3 | 99 | - | [11] |

| Cell-Based Assays | |||

| NCI-H520 | 19 | Lung Cancer | [11] |

| SNU-16 | 59 | Gastric Cancer | [11] |

| KATO III | 73 | Gastric Cancer | [11] |

This data underscores the therapeutic potential of the 5-amino-1-phenyl-1H-pyrazole core structure in developing targeted cancer therapies.

Conclusion

This compound is a synthetically accessible and highly valuable chemical entity. Its robust synthesis protocols and proven utility as a pharmacophore, particularly for kinase inhibitors targeting pathways like FGFR, establish it as a compound of significant interest for researchers in medicinal chemistry and drug development. Future exploration of this scaffold is poised to yield novel therapeutic agents for a variety of diseases, most notably cancer.

References

- 1. researchgate.net [researchgate.net]

- 2. 5-Amino-3-anilino-1H-pyrazole-4-carbonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | C10H8N4 | CID 79256 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. rsc.org [rsc.org]

- 9. mdpi.com [mdpi.com]

- 10. Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

Spectroscopic and Synthetic Profile of 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic properties and a representative synthetic protocol for the versatile heterocyclic compound, 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile. This pyrazole derivative is a valuable building block in medicinal chemistry and materials science. The information presented herein is intended to support research and development activities by providing detailed experimental methodologies and clearly tabulated analytical data.

Spectroscopic Data

The structural confirmation of this compound is achieved through a combination of nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy, along with mass spectrometry. The key quantitative data from these analyses are summarized below.

Nuclear Magnetic Resonance (NMR) Data

The ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms within the molecule. The following data were obtained in deuterochloroform (CDCl₃) as the solvent.[1]

Table 1: ¹H NMR Spectroscopic Data for this compound [1]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.57 | Singlet | 1H | Pyrazole H-3 |

| 7.40 - 7.55 | Multiplet | 5H | Phenyl H |

| 4.81 | Broad Singlet | 2H | Amino (-NH₂) |

Table 2: ¹³C NMR Spectroscopic Data for this compound [1]

| Chemical Shift (δ) ppm | Assignment |

| 150.0 | Pyrazole C-5 |

| 141.2 | Pyrazole C-3 |

| 136.9 | Phenyl C-1' (quaternary) |

| 129.8 | Phenyl C-3'/C-5' or C-2'/C-6' |

| 128.8 | Phenyl C-4' |

| 124.1 | Phenyl C-2'/C-6' or C-3'/C-5' |

| 114.1 | Cyano (-C≡N) |

| 75.6 | Pyrazole C-4 |

Infrared (IR) Spectroscopy

The IR spectrum reveals the characteristic vibrational frequencies of the functional groups present in the molecule. The data presented here is consistent with the structure of this compound.

Table 3: Infrared (IR) Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| 3447, 3346, 3313 | N-H stretching (amino group) |

| 2206 | C≡N stretching (nitrile) |

| 1632, 1600, 1519, 1489 | C=C and C=N stretching (aromatic rings) |

| 1259 | C-N stretching |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight.

Table 4: Mass Spectrometry Data for this compound

| m/z | Assignment |

| 185.0 | [M+H]⁺ (protonated molecular ion) |

| 184 | [M]⁺ (molecular ion) |

Experimental Protocols

Synthesis of this compound[1]

This protocol describes a one-step synthesis via the reaction of phenylhydrazine with (ethoxymethylene)malononitrile.

Materials:

-

Phenylhydrazine

-

(Ethoxymethylene)malononitrile

-

Ethanol

-

Ethyl acetate

-

Hexane

-

Silica gel for column chromatography

Procedure:

-

In a suitable reaction vessel, dissolve phenylhydrazine (1.0 equivalent) in ethanol.

-

To this solution, add (ethoxymethylene)malononitrile (1.0 equivalent) and heat the mixture to reflux for a period of 4 hours.

-

Monitor the progress of the reaction using thin-layer chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

The crude product is then purified by column chromatography on silica gel using a hexane/ethyl acetate gradient (e.g., starting from 5:1 and gradually increasing the polarity to 3:1) to yield this compound as a white crystalline solid.[1]

Spectroscopic Analysis Protocols

The following are general protocols for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Prepare a sample by dissolving approximately 5-10 mg of the purified compound in about 0.6 mL of deuterated chloroform (CDCl₃).

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a suitable frequency (e.g., 300 MHz for ¹H and 75 MHz for ¹³C).[1]

-

Process the acquired data, including Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak.

Infrared (IR) Spectroscopy:

-

Prepare a solid sample as a KBr pellet by mixing a small amount of the compound with dry potassium bromide and pressing it into a thin, transparent disk.

-

Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

-

Record the IR spectrum over a typical range of 4000-400 cm⁻¹.

-

Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS):

-

Introduce a solution of the sample into the mass spectrometer, typically using an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source for soft ionization to observe the molecular ion.

-

Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion.

-

The molecular weight is confirmed by the mass-to-charge ratio of the molecular ion peak.

Visualizations

The following diagram illustrates a generalized workflow for the synthesis and spectroscopic characterization of this compound.

Caption: Synthesis and Spectroscopic Analysis Workflow.

References

The Biological Activity of Aminopyrazole Carbonitrile Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aminopyrazole carbonitrile derivatives represent a privileged scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities. This versatile heterocyclic core has been the subject of extensive research, leading to the discovery of potent agents with potential therapeutic applications in oncology, inflammation, and infectious diseases. The presence of the amino and cyano functionalities on the pyrazole ring provides key interaction points with various biological targets and also serves as a synthetic handle for further molecular elaboration. This guide provides an in-depth overview of the biological activities of aminopyrazole carbonitrile derivatives, with a focus on their anticancer and enzyme inhibitory properties. It includes a compilation of quantitative data, detailed experimental protocols for key biological assays, and visualizations of relevant signaling pathways and experimental workflows to aid in the rational design and development of novel therapeutics based on this promising scaffold.

Quantitative Biological Activity Data

The biological activities of various aminopyrazole carbonitrile derivatives are summarized below. The data is organized by the type of activity and the specific biological target.

Table 1: Anticancer Activity of Aminopyrazole Carbonitrile Derivatives

| Compound ID | Cancer Cell Line | Assay Type | IC50 (µM) | Reference |

| Derivative 1 | HCT-116 (Colon) | MTT Assay | 11.51 ± 0.35 | [1] |

| MCF-7 (Breast) | MTT Assay | 21.25 ± 0.37 | [1] | |

| Derivative 2 | HepG2 (Liver) | MTT Assay | 6.1 ± 1.9 | [2] |

| Derivative 3 | HepG2 (Liver) | MTT Assay | 7.9 ± 1.9 | [2] |

| Derivative 4 | A549 (Lung) | SRB Assay | 42.79 | [3] |

| Derivative 5 | A549 (Lung) | SRB Assay | 55.73 | [3] |

| Derivative 6 | HCT116 (Colon) | Not Specified | 4.2 | [4] |

| Compound 5 | HepG2 (Liver) | Not Specified | 13.14 | |

| MCF-7 (Breast) | Not Specified | 8.03 | ||

| Compound 24 | A549 (Lung) | Not Specified | 8.21 | [3] |

| HCT116 (Colon) | Not Specified | 19.56 | [3] |

Table 2: Enzyme Inhibition by Aminopyrazole Carbonitrile Derivatives

| Compound ID | Target Enzyme | Assay Type | IC50 / Ki | Reference |

| Compound 6 | FGFR2 (Wild-Type) | FRET Assay | Sub-nanomolar | [5] |

| FGFR2 (V564F Mutant) | FRET Assay | Sub-nanomolar | [5] | |

| FGFR3 (Wild-Type) | FRET Assay | Single-digit nM | [5] | |

| FGFR3 (V555M Mutant) | FRET Assay | Single-digit nM | [5] | |

| Compound 33 | CDK2 | Not Specified | 0.074 µM | [3] |

| Compound 34 | CDK2 | Not Specified | 0.095 µM | [3] |

| Compound 5 | CDK2 | Not Specified | 0.56 µM | |

| Compound 6 | CDK2 | Not Specified | 0.46 µM | |

| Compound 11 | CDK2 | Not Specified | 0.45 µM | |

| Compound 1 | Xanthine Oxidase | Spectrophotometric | 0.83 µM | [4] |

| Compound 2 | Xanthine Oxidase | Spectrophotometric | 14.50 µM | [4] |

| Various Derivatives | Carbonic Anhydrase I | Not Specified | 1.66 - 4.14 nM (Ki) | [6] |

| Various Derivatives | Carbonic Anhydrase II | Not Specified | 1.37 - 3.12 nM (Ki) | [6] |

| Derivative 19d | AKR1C3 | Not Specified | 0.160 µM | [7] |

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below. These protocols are intended to serve as a reference for researchers working with aminopyrazole carbonitrile derivatives.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[1][2] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

-

Aminopyrazole carbonitrile derivatives (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

96-well flat-bottom sterile culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a blank control (medium only).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.

Sulforhodamine B (SRB) Assay for Cytotoxicity

The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.[3][4]

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

Aminopyrazole carbonitrile derivatives (dissolved in DMSO)

-

Trichloroacetic acid (TCA), 10% (w/v)

-

Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

-

Acetic acid, 1% (v/v)

-

Tris base solution, 10 mM

-

96-well flat-bottom sterile culture plates

-

Microplate reader

Procedure:

-

Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

-

Cell Fixation: After the incubation period with the test compounds, gently add 50 µL of cold 10% TCA to each well and incubate for 1 hour at 4°C to fix the cells.

-

Washing: Wash the plates five times with slow-running tap water and allow them to air dry.

-

Staining: Add 100 µL of SRB solution to each well and incubate at room temperature for 30 minutes.

-

Removal of Unbound Dye: Wash the plates four times with 1% acetic acid to remove unbound SRB dye and allow the plates to air dry.

-

Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.

-

Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value.

Kinase Inhibition Assay (General Protocol)

This protocol provides a general framework for assessing the inhibition of kinases such as FGFR and CDK2.[3][5] Specific substrates and conditions may vary depending on the kinase.

Materials:

-

Recombinant kinase (e.g., FGFR2, CDK2)

-

Kinase-specific substrate (e.g., a synthetic peptide)

-

ATP

-

Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

-

Aminopyrazole carbonitrile derivatives (dissolved in DMSO)

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent

-

White, opaque 384-well assay plates

-

Plate reader capable of measuring luminescence

Procedure:

-

Compound Plating: Prepare serial dilutions of the test compounds in DMSO and dispense into the wells of a 384-well plate.

-

Enzyme and Substrate Addition: Prepare a master mix of the kinase and its substrate in the kinase assay buffer and add it to the wells.

-

Reaction Initiation: Add ATP to all wells to start the kinase reaction.

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Reaction Termination and ADP Detection: Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ kit according to the manufacturer's instructions. This typically involves adding a reagent to deplete unused ATP, followed by a second reagent to convert ADP to ATP and generate a luminescent signal.

-

Luminescence Measurement: Measure the luminescence using a plate reader.

-

Data Analysis: Calculate the percent inhibition for each compound concentration relative to a DMSO control and determine the IC50 value.

Visualizations: Signaling Pathways and Workflows

The following diagrams were generated using Graphviz (DOT language) to illustrate key biological pathways and experimental processes relevant to the study of aminopyrazole carbonitrile derivatives.

References

An In-depth Technical Guide to the Solubility and Stability of 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-amino-1-phenyl-1H-pyrazole-4-carbonitrile is a versatile heterocyclic compound with significant potential in medicinal chemistry and materials science. As with any compound intended for these applications, a thorough understanding of its physicochemical properties is paramount for formulation development, bioavailability, and ensuring shelf-life. This technical guide provides a comprehensive overview of the core solubility and stability characteristics of this compound. While specific quantitative data for this compound is not extensively available in public literature, this guide outlines the foundational principles governing its solubility and stability, provides detailed experimental protocols for their determination, and presents a framework for predicting its behavior based on the known properties of analogous pyrazole derivatives.

Physicochemical Properties

This compound is a member of the pyrazole class of compounds and possesses a molecular formula of C₁₀H₈N₄.[1][2] Its structure, featuring an amino group, a nitrile group, and a phenyl ring attached to the pyrazole core, dictates its physicochemical behavior.

| Property | Value | Source |

| Molecular Formula | C₁₀H₈N₄ | [1][2] |

| Molecular Weight | 184.20 g/mol | [1] |

| Appearance | Solid | |

| Melting Point | 132-137 °C |

Solubility Profile

The solubility of a compound is a critical factor in its application, particularly in pharmaceuticals where it directly impacts absorption and bioavailability. The solubility of pyrazole derivatives is influenced by several factors including molecular weight, crystal structure, intermolecular forces, and the pH of the medium.[3]

General Solubility of Pyrazole Derivatives

Pyrazole itself demonstrates limited solubility in water but is more soluble in organic solvents like ethanol, methanol, and acetone.[4] The solubility of pyrazole derivatives is highly dependent on the nature of their substituents.[3] The presence of polar groups can enhance aqueous solubility, while lipophilic moieties tend to decrease it.[3] For ionizable pyrazole derivatives, pH plays a significant role in determining solubility.[3]

Predicted Solubility of this compound

Based on its structure, this compound is expected to exhibit low solubility in water due to the presence of the non-polar phenyl group. However, the amino and nitrile groups can participate in hydrogen bonding, potentially allowing for some solubility in polar protic and aprotic solvents. It is anticipated to be more soluble in organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and alcohols.

Experimental Determination of Solubility

To ascertain the precise solubility of this compound, standardized experimental protocols should be employed.

Kinetic solubility is a high-throughput method often used in early drug discovery to assess the solubility of a compound from a DMSO stock solution into an aqueous buffer.

Experimental Protocol:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Serial Dilution: In a 96-well plate, perform serial dilutions of the DMSO stock solution.

-

Addition to Buffer: Transfer a small volume (e.g., 2 µL) of each dilution to a new 96-well plate containing 198 µL of phosphate-buffered saline (PBS) at a specific pH (e.g., 7.4) in each well. This results in a final DMSO concentration of 1%.

-

Equilibration: Shake the plate for a predetermined period (e.g., 2 hours) at a constant temperature.

-

Measurement: Determine the solubility by measuring the turbidity of the solutions using a nephelometer or by measuring the concentration of the dissolved compound in the supernatant after centrifugation using UV-Vis spectrophotometry or LC-MS.

-

Data Analysis: The kinetic solubility is the highest concentration at which no precipitation is observed.

Diagram: Kinetic Solubility Workflow

A schematic of the kinetic solubility determination process.

Thermodynamic solubility represents the true equilibrium solubility of a compound in a given solvent.

Experimental Protocol:

-

Sample Preparation: Add an excess amount of solid this compound to vials containing a known volume of the desired solvent (e.g., water, ethanol, PBS at various pH values).

-

Equilibration: Agitate the vials in a constant temperature shaker bath for a sufficient time (e.g., 24-72 hours) to ensure equilibrium is reached.

-

Sample Processing: After equilibration, allow the samples to stand, then filter the supernatant through a 0.22 µm filter to remove undissolved solids.

-

Quantification: Dilute the filtered solution and analyze the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.

-

Data Analysis: The determined concentration represents the thermodynamic solubility of the compound in that solvent at that temperature.

Stability Profile

Stability testing is crucial to determine the shelf-life of a compound and to identify potential degradation products. Stability is assessed under various stress conditions, including temperature, humidity, pH, and light.

Forced Degradation Studies

Forced degradation studies are conducted to identify the degradation pathways and to develop stability-indicating analytical methods.

Experimental Protocol:

-

Sample Preparation: Prepare solutions of this compound in appropriate solvents.

-

Stress Conditions:

-

Acid Hydrolysis: Add 0.1 N HCl and heat at a controlled temperature (e.g., 60 °C).

-

Base Hydrolysis: Add 0.1 N NaOH and heat at a controlled temperature.

-

Oxidation: Add 3% H₂O₂ and store at room temperature.

-

Thermal Degradation: Store the solid compound and solutions at elevated temperatures (e.g., 60 °C, 80 °C).

-

Photostability: Expose the solid compound and solutions to light according to ICH Q1B guidelines.

-

-

Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Sample Analysis: Neutralize the acidic and basic samples before analysis. Analyze all samples using a stability-indicating HPLC method capable of separating the parent compound from its degradation products.

-

Data Analysis: Calculate the percentage of the parent compound remaining at each time point and identify and quantify the major degradation products.

Diagram: Forced Degradation Study Workflow

A schematic of the forced degradation study process.

Long-Term Stability Studies

Long-term stability studies are conducted under recommended storage conditions to establish the shelf-life of the compound.

Experimental Protocol:

-

Sample Storage: Store this compound in its intended packaging at specified long-term storage conditions (e.g., 25 °C/60% RH).

-

Testing Frequency: Test the samples at predetermined intervals (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months).

-

Parameters to Test: At each time point, evaluate the physical and chemical properties of the compound, including appearance, assay, and purity (degradation products).

-

Data Analysis: Analyze the data to determine the rate of change of the quality attributes and to establish a shelf-life.

Conclusion

While specific quantitative data on the solubility and stability of this compound are not widely published, this guide provides a comprehensive framework for researchers and drug development professionals to understand and determine these critical parameters. By following the detailed experimental protocols outlined herein, scientists can generate the necessary data to support the development of this promising compound for its intended applications. The general principles of pyrazole chemistry suggest that solubility can be modulated through formulation strategies, and a thorough understanding of its stability profile will ensure the development of a safe and effective final product.

References

Methodological & Application

One-Pot Synthesis of 5-Amino-1-Phenyl-1H-Pyrazole-4-Carbonitrile: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the efficient one-pot synthesis of 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile, a key heterocyclic scaffold in medicinal chemistry and drug discovery. The protocols outlined herein focus on a three-component reaction strategy, which is lauded for its atom economy, operational simplicity, and amenability to library synthesis. Various catalytic systems and reaction conditions are discussed and summarized to offer flexibility and optimization pathways for researchers. This guide is intended to be a practical resource for chemists in academic and industrial settings, facilitating the streamlined production of this valuable molecular entity.

Introduction

5-Aminopyrazole derivatives are a cornerstone in the development of novel therapeutic agents, exhibiting a broad spectrum of biological activities.[1] The specific derivative, this compound, serves as a crucial intermediate for the synthesis of more complex molecules, including potent kinase inhibitors and other targeted therapies. Traditional multi-step syntheses of this compound are often plagued by low overall yields, tedious purification procedures, and the use of hazardous reagents. In contrast, one-pot, multi-component reactions (MCRs) have emerged as a superior and more sustainable approach.[2][3] This protocol details a robust and reproducible one-pot synthesis from readily available starting materials.

Reaction Principle

The one-pot synthesis of this compound is typically achieved through a three-component condensation reaction involving phenylhydrazine, malononitrile, and a suitable aldehyde (in many cases, benzaldehyde derivatives are used to install a substituent at the 3-position, for the parent compound, a formaldehyde equivalent or a different strategy might be employed). The reaction proceeds through a cascade of events, likely initiated by a Knoevenagel condensation between the aldehyde and malononitrile, followed by a Michael addition of phenylhydrazine, and subsequent intramolecular cyclization and aromatization to afford the desired pyrazole ring system. Various catalysts can be employed to facilitate this transformation, ranging from simple bases to sophisticated nanocatalysts, often in environmentally benign solvents like water or ethanol.[4][5]

Quantitative Data Summary

The following table summarizes the reaction conditions and yields for the one-pot synthesis of this compound and its derivatives under various catalytic systems, providing a comparative overview for methodological selection.

| Catalyst | Aldehyde Reactant | Solvent | Temperature (°C) | Time (min) | Yield (%) | Reference |

| LDH@PTRMS@DCMBA@CuI | Benzaldehyde | H₂O/EtOH | 55 | 15-27 | 85-93 | [6][7] |

| SnO–CeO₂ Nanocomposite | Substituted Aromatic Aldehydes | Water | Room Temp. | - | 81-96 | [2] |

| Fe₃O₄@SiO₂@Tannic acid | Azo-linked Aldehydes | - | 80 | - | High | [8][9] |

| Calcined Mg-Fe Hydrotalcite | Aromatic Aldehydes | - | Room Temp. | - | High | [5] |

| Water Extract of Pomegranate Ash (WEPA) | Benzaldehyde | EtOH:H₂O (1:1) | Room Temp. | 30 | 92 | |

| Catalyst-free | Aromatic Aldehydes | Water and Ethanol | Room Temp. | - | - | [3][4] |

Experimental Protocols

This section provides a detailed, step-by-step protocol for a representative one-pot synthesis of a this compound derivative.

Protocol 1: Synthesis of 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile using a Novel Nanocatalyst[8][11]

Materials:

-

Phenylhydrazine (1 mmol)

-

Benzaldehyde (1 mmol)

-

Malononitrile (1 mmol)

-

LDH@PTRMS@DCMBA@CuI catalyst (0.05 g)

-

Ethanol/Water (1:1, v/v)

-

Round-bottom flask (5 mL)

-

Magnetic stirrer

-

TLC plates (e.g., silica gel 60 F₂₅₄)

-

Developing solvent (e.g., n-hexane/ethyl acetate)

-

Chloroform

Procedure:

-

To a 5 mL round-bottom flask, add phenylhydrazine (1 mmol), benzaldehyde (1 mmol), malononitrile (1 mmol), and the LDH@PTRMS@DCMBA@CuI catalyst (0.05 g).

-

Add 1 mL of the H₂O/EtOH (1:1) solvent mixture.

-

Stir the reaction mixture at 55 °C using a magnetic stirrer.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., n-hexane/ethyl acetate, 1:1).

-

Upon completion of the reaction (as indicated by the disappearance of starting materials on TLC, typically within 15-30 minutes), allow the mixture to cool to room temperature.

-

For catalyst recovery, add chloroform to the reaction vessel and stir for 1 minute. The catalyst can then be separated for reuse.[7]

-

The product can be isolated and purified using standard laboratory techniques such as filtration and recrystallization or column chromatography.

Visualizations

Reaction Pathway

References

- 1. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Catalyst-free, one-pot, three-component synthesis of 5-amino-1,3-aryl-₁Η-pyrazole-4-carbonitriles in green media - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - Nanoscale Advances (RSC Publishing) [pubs.rsc.org]

- 7. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable Catalyst [frontiersin.org]

Application Notes and Protocols: 5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the medicinal chemistry applications of 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile, a versatile scaffold for the development of potent kinase inhibitors, particularly in the context of anticancer drug discovery. Detailed protocols for the synthesis of derivatives and key biological assays are provided to facilitate further research and development.

Introduction

The this compound core is a privileged scaffold in medicinal chemistry, serving as a foundational structure for a variety of biologically active compounds. Its derivatives have garnered significant attention for their potential as inhibitors of protein kinases, which are critical regulators of cellular processes and are often dysregulated in diseases such as cancer. Notably, derivatives of this pyrazole scaffold have demonstrated potent inhibitory activity against Fibroblast Growth Factor Receptors (FGFRs), a family of receptor tyrosine kinases implicated in tumor cell proliferation, survival, and angiogenesis.

Biological Activity and Mechanism of Action

Derivatives of this compound have been identified as potent inhibitors of several protein kinases, with a particular emphasis on the FGFR family. The anticancer activity of these compounds is primarily attributed to their ability to block the ATP-binding site of the kinase domain, thereby inhibiting the downstream signaling pathways that promote cancer cell growth and survival.

One notable derivative, designated as compound 10h (a 5-amino-1H-pyrazole-4-carboxamide derivative), has shown potent and broad-spectrum inhibitory activity against multiple FGFR isoforms.[1] This compound has demonstrated nanomolar efficacy against FGFR1, FGFR2, FGFR3, and a gatekeeper mutant of FGFR2 (V564F), which is associated with acquired resistance to some FGFR inhibitors.[1] The inhibition of the FGFR signaling pathway by these compounds can effectively suppress the proliferation of cancer cell lines that are dependent on this pathway for their growth.[1]

FGFR Signaling Pathway and Inhibition

The Fibroblast Growth Factor Receptor (FGFR) signaling pathway plays a crucial role in normal cellular processes, including proliferation, differentiation, and migration. Dysregulation of this pathway, through mechanisms such as gene amplification, mutations, or translocations, is a known driver of tumorigenesis in various solid tumors. Upon binding of a Fibroblast Growth Factor (FGF) ligand, the FGFR dimerizes and autophosphorylates, leading to the activation of downstream signaling cascades, primarily the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT pathways. These pathways ultimately regulate gene expression and cellular processes that contribute to cancer progression. This compound derivatives act by competing with ATP for the binding site within the FGFR kinase domain, thus preventing the phosphorylation cascade and subsequent activation of downstream signaling.

FGFR Signaling Pathway Inhibition.

Quantitative Data

The following table summarizes the in vitro inhibitory activity of a representative 5-amino-1-phenyl-1H-pyrazole-4-carboxamide derivative (compound 10h ) against various FGFR kinases and its anti-proliferative effects on different cancer cell lines.

| Target/Cell Line | IC50 (nM) | Cancer Type | Reference |

| Biochemical Assays | |||

| FGFR1 | 46 | - | [1] |

| FGFR2 | 41 | - | [1] |

| FGFR3 | 99 | - | [1] |

| FGFR2 V564F Mutant | 62 | - | [1] |

| Cell-Based Assays | |||

| NCI-H520 | 19 | Lung Cancer | [1] |

| SNU-16 | 59 | Gastric Cancer | [1] |

| KATO III | 73 | Gastric Cancer | [1] |

Experimental Protocols

Synthesis of this compound Derivatives (One-Pot, Three-Component Method)

This protocol describes a general and efficient one-pot synthesis of this compound derivatives from an aromatic aldehyde, malononitrile, and phenylhydrazine.[2][3]

Materials:

-

Aromatic aldehyde (e.g., benzaldehyde) (1 mmol)

-

Malononitrile (1 mmol)

-

Phenylhydrazine (1 mmol)

-

Catalyst (e.g., calcined Mg-Fe hydrotalcite, LDH@PTRMS@DCMBA@CuI) (0.05 g)[3][4]

-

Solvent (e.g., H2O/EtOH, 1:1 v/v) (1 mL)[4]

-

Round-bottomed flask (5 mL)

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Thin-layer chromatography (TLC) plate (silica gel)

-

Developing solvent (e.g., n-hexane/ethyl acetate, 1:1 v/v)

-

UV lamp

-

Rotary evaporator

-

Recrystallization solvent (e.g., ethanol)

Procedure:

-

To a 5 mL round-bottomed flask, add the aromatic aldehyde (1 mmol), malononitrile (1 mmol), phenylhydrazine (1 mmol), and the catalyst (0.05 g).[4]

-

Add the solvent (1 mL) to the flask.

-

Stir the reaction mixture at a specified temperature (e.g., 55 °C) using a magnetic stirrer.[4]

-

Monitor the progress of the reaction by TLC. Spot a small aliquot of the reaction mixture onto a TLC plate and develop it in the appropriate solvent system. Visualize the spots under a UV lamp. The reaction is complete when the starting materials have been consumed.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Add a suitable solvent (e.g., hot ethanol or chloroform, 3 mL) to the reaction mixture to dissolve the product.[4]

-

Separate the catalyst by centrifugation or filtration.

-

Wash the separated catalyst with ethanol and dry it in an oven for reuse.

-

Evaporate the solvent from the filtrate using a rotary evaporator to obtain the crude product.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure this compound derivative.

Synthesis Workflow.

In Vitro FGFR Kinase Inhibition Assay

This protocol outlines a general procedure for determining the in vitro inhibitory activity of this compound derivatives against FGFR kinases using a luminescence-based assay.[5][6]

Materials:

-

Recombinant human FGFR kinase (e.g., FGFR1, FGFR2, FGFR3)

-

Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)[6]

-

ATP

-

Substrate (e.g., poly(Glu, Tyr) 4:1)

-

Test compounds (dissolved in DMSO)

-

ADP-Glo™ Kinase Assay kit (Promega) or similar

-

384-well white, flat-bottom plates

-

Plate reader capable of luminescence detection

Procedure:

-

Prepare a serial dilution of the test compounds in DMSO.

-

Add 5 µL of the diluted test compound, a positive control inhibitor (e.g., a known FGFR inhibitor), and DMSO (negative control) to the appropriate wells of a 384-well plate.

-

Add 10 µL of the FGFR kinase solution (in kinase buffer) to all assay wells and mix gently.

-

Incubate the plate for 10-30 minutes at room temperature to allow for compound-enzyme interaction.

-

Initiate the kinase reaction by adding 5 µL of a reaction mixture containing ATP and the substrate to each well. The final ATP concentration should be close to the Km value for the specific kinase.

-

Incubate the reaction for a predetermined period (e.g., 60 minutes) at a controlled temperature (e.g., 30 °C).[5]

-

Stop the reaction and detect the amount of ADP produced by adding the ADP-Glo™ Reagent according to the manufacturer's instructions. This typically involves a 40-minute incubation at room temperature.[5][6]

-

Add the Kinase Detection Reagent to convert ADP to ATP, which then generates a luminescent signal. Incubate for 30-60 minutes at room temperature.[5][6]

-

Measure the luminescence of each well using a plate reader.

-

Data Analysis: Calculate the percentage of kinase activity relative to the DMSO control. Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).

Cell Viability (MTT) Assay

This protocol describes the determination of the cytotoxic effects of this compound derivatives on cancer cell lines using the MTT assay.[7][8][9]

Materials:

-

Cancer cell lines (e.g., NCI-H520, SNU-16, KATO III)

-

Cell culture medium (appropriate for the cell line)

-

Fetal bovine serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA solution

-

Phosphate-buffered saline (PBS)

-

Test compounds (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

-

96-well flat-bottom plates

-

CO2 incubator (37 °C, 5% CO2)

-

Microplate reader

Procedure:

-

Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours to allow the cells to attach.

-

Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5%.

-

Remove the medium from the wells and add 100 µL of the medium containing the test compounds at different concentrations. Include wells with untreated cells (negative control) and wells with a known cytotoxic agent (positive control).

-

Incubate the plate for a specified period (e.g., 72 hours) in a CO2 incubator.[9]

-

After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37 °C.[10]

-

Carefully remove the medium containing MTT.

-

Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[10]

-

Gently shake the plate for 10-15 minutes to ensure complete dissolution.

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the cell viability against the compound concentration to determine the IC50 value.

MTT Assay Workflow.

References

- 1. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. rsc.org [rsc.org]

- 5. benchchem.com [benchchem.com]

- 6. promega.com [promega.com]

- 7. benchchem.com [benchchem.com]

- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. texaschildrens.org [texaschildrens.org]

- 10. creative-bioarray.com [creative-bioarray.com]

Application Notes and Protocols for the Synthesis of Pyrazolo[3,4-d]pyrimidines from Aminopyrazoles

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrazolo[3,4-d]pyrimidines are a class of bicyclic heterocyclic compounds that are of significant interest in medicinal chemistry due to their structural analogy to purines. This has led to their investigation for a wide range of pharmacological activities, including as kinase inhibitors for anticancer therapy, antimicrobial agents, and anti-inflammatory molecules.[1][2][3] This application note provides detailed protocols for the synthesis of pyrazolo[3,4-d]pyrimidines from aminopyrazole precursors, focusing on two distinct and effective methodologies: a one-flask synthesis using a Vilsmeier reagent and a microwave-assisted three-component reaction. These protocols are designed to be a valuable resource for researchers in organic synthesis and drug discovery.

Introduction

The pyrazolo[3,4-d]pyrimidine scaffold is a privileged structure in drug discovery, serving as a bioisostere of purines.[1] This structural similarity allows these compounds to interact with a variety of biological targets. The synthesis of this important heterocyclic system is a key focus of synthetic organic chemistry. A common and versatile approach involves the cyclization of appropriately substituted aminopyrazoles. This document outlines two reliable methods for achieving this transformation, providing detailed experimental procedures, and a summary of expected yields.

Synthesis Protocols

Two primary methods for the synthesis of pyrazolo[3,4-d]pyrimidines from aminopyrazoles are detailed below. The first is a one-flask procedure involving a Vilsmeier reagent, and the second is a rapid, microwave-assisted three-component synthesis.

Protocol 1: One-Flask Synthesis via Vilsmeier Reaction and Intermolecular Heterocyclization

This method describes a one-flask synthesis of pyrazolo[3,4-d]pyrimidines from 5-aminopyrazoles. The reaction proceeds through the formation of a Vilsmeier reagent in situ, followed by reaction with the aminopyrazole and subsequent cyclization.[4]

Experimental Protocol:

-

To a solution of the starting 5-aminopyrazole (1.0 mmol) in N,N-dimethylformamide (DMF, 5.0 mL), add phosphorus tribromide (PBr₃, 3.0 mmol) dropwise at 0 °C.

-

After the addition is complete, warm the reaction mixture to 60 °C and stir for 1-2 hours.[4]

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice water (50 mL).

-

Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Extract the product with ethyl acetate (3 x 25 mL).

-

Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Filter the mixture and concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane-ethyl acetate) to afford the desired pyrazolo[3,4-d]pyrimidine.[4]

Quantitative Data Summary:

| Starting Aminopyrazole | Product | Yield (%) | Reference |

| 5-Amino-1,3-diphenylpyrazole | 1,3-Diphenyl-1H-pyrazolo[3,4-d]pyrimidine | 91 | [4] |

| 5-Amino-1-(4-chlorophenyl)-3-phenylpyrazole | 1-(4-Chlorophenyl)-3-phenyl-1H-pyrazolo[3,4-d]pyrimidine | 85 | [4] |

| 5-Amino-3-(4-methylphenyl)-1-phenylpyrazole | 3-(4-Methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine | 88 | [4] |

Protocol 2: Microwave-Assisted Three-Component Synthesis of Pyrazolo[3,4-d]pyrimidin-4-ones

This protocol outlines a practical and efficient one-pot, three-component synthesis of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones under controlled microwave irradiation. This method offers the advantages of short reaction times and often chromatography-free product isolation.[5][6][7]

Experimental Protocol:

-

In a microwave-safe reaction vessel, combine the methyl 5-aminopyrazole-4-carboxylate (1.0 mmol), trimethyl orthoformate (1.2 mmol), and the desired primary amine (1.1 mmol).

-

Seal the vessel and place it in a microwave reactor.

-

Irradiate the mixture at a specified temperature (e.g., 120-150 °C) for a designated time (e.g., 15-30 minutes).[5][6]

-

After the reaction is complete, cool the vessel to room temperature.

-

If a precipitate has formed, collect the solid product by filtration.

-

Wash the collected solid with a suitable solvent (e.g., cold ethanol or diethyl ether) to remove any unreacted starting materials.

-

If no precipitate forms, concentrate the reaction mixture under reduced pressure.

-

Purify the residue by recrystallization or column chromatography to yield the pure pyrazolo[3,4-d]pyrimidin-4-one.[6]

Quantitative Data Summary:

| Starting Aminopyrazole | Primary Amine | Product | Yield (%) | Reference |

| Methyl 5-amino-3-(phenylamino)-1H-pyrazole-4-carboxylate | Benzylamine | 5-Benzyl-3-(phenylamino)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one | 85 | [6] |

| Methyl 5-amino-3-(4-chlorophenylamino)-1H-pyrazole-4-carboxylate | Benzylamine | 5-Benzyl-3-(4-chlorophenylamino)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one | 82 | [6] |

| Methyl 5-amino-3-(phenylamino)-1H-pyrazole-4-carboxylate | 4-Methoxybenzylamine | 5-(4-Methoxybenzyl)-3-(phenylamino)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one | 80 | [6] |

Signaling Pathways and Experimental Workflows

The synthesis of pyrazolo[3,4-d]pyrimidines from aminopyrazoles can be visualized as a streamlined workflow. The following diagrams illustrate the general reaction pathway and the experimental logic.

Caption: General workflow for pyrazolo[3,4-d]pyrimidine synthesis.

Caption: Simplified reaction pathway from aminopyrazole to product.

References

- 1. researchgate.net [researchgate.net]

- 2. Some pyrazole and pyrazolo[3,4-d]pyrimidine derivatives: synthesis and anticancer evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis of some novel pyrazolo[3,4-d]pyrimidine derivatives as potential antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. One-Flask Synthesis of Pyrazolo[3,4-d]pyrimidines from 5-Aminopyrazoles and Mechanistic Study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Three-component microwave-assisted synthesis of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. research.monash.edu [research.monash.edu]

- 7. Three-component microwave-assisted synthesis of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones - PMC [pmc.ncbi.nlm.nih.gov]

Application of 5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile in Crop Protection: A Detailed Overview for Researchers

For researchers, scientists, and drug development professionals, 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile and its derivatives represent a promising scaffold in the development of novel crop protection agents. This class of compounds has demonstrated notable insecticidal properties and holds potential for fungicidal and herbicidal applications. This document provides a comprehensive overview of its current applications, supported by experimental data and detailed protocols to facilitate further research and development in this area.

Application Notes

Insecticidal Applications

Research has highlighted the insecticidal potential of this compound, particularly against lepidopteran pests.[6] Studies have shown significant mortality rates against the tomato leafminer (Tuta absoluta), a destructive pest in tomato cultivation. The efficacy of this compound is comparable, though slightly lower, to the commercial insecticide Fipronil, indicating its potential as a lead compound for the development of new insecticidal products. The simpler structure of this compound compared to more complex commercial insecticides could offer advantages in terms of synthesis and cost of production.

Fungicidal and Herbicidal Potential

Quantitative Data

The following tables summarize the available quantitative data on the efficacy of this compound and its derivatives.

Table 1: Insecticidal Activity of this compound against Tuta absoluta Larvae

| Compound | Concentration | Exposure Time | Mortality Rate (%) | Reference |

| This compound | Not specified | 48 hours | 75% | |

| 5-amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-1H-pyrazole-4-carbonitrile | Not specified | 48 hours | 60% | |

| Fipronil (Positive Control) | Not specified | 48 hours | 100% |

Table 2: Illustrative Post-Emergence Herbicidal Activity of Related Pyrazole Derivatives

Note: The following data is for related pyrazole derivatives and not this compound. It is presented to illustrate the potential of the pyrazole scaffold.

| Compound | Application Rate (g a.i./hm²) | Weed Species | Inhibition (%) | Reference |

| Pyrazole Derivative 6a | 150 | Digitaria sanguinalis | 50-60 | [3][7] |

| Abutilon theophrasti | 50-60 | [3][7] | ||

| Eclipta prostrata | 50-60 | [3][7] | ||

| Pyrazole Derivative 6c | 150 | Digitaria sanguinalis | 50-60 | [3][7] |

| Abutilon theophrasti | 50-60 | [3][7] | ||

| Eclipta prostrata | 50-60 | [3][7] |

Experimental Protocols

Synthesis of this compound

A general and efficient one-pot synthesis method can be employed.[6]

Materials:

-

Phenylhydrazine

-

(Ethoxymethylene)malononitrile

-

Ethanol (absolute)

-

Ethyl acetate

-

Water

-

Glass reactor (25 mL) with magnetic stirrer and reflux condenser

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for elution

Procedure:

-

In a 25 mL glass reactor under a controlled nitrogen atmosphere and with magnetic stirring, dissolve phenylhydrazine (1.2 mmol) in absolute ethanol (2 mL).

-

Slowly add (ethoxymethylene)malononitrile (1.2 mmol) to the solution.

-

Heat the solution to reflux and maintain for 4 hours.

-

After cooling to room temperature, dilute the reaction mixture with ethyl acetate (50 mL).

-

Wash the organic layer with water (30 mL).

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound as a white solid.

Diagram 1: Synthesis Workflow

Caption: A streamlined workflow for the synthesis of this compound.

Insecticidal Bioassay Protocol (Tuta absoluta)

This protocol is adapted from methods used for assessing insecticide toxicity to Tuta absoluta larvae.

Materials:

-

Tomato plants (for leaf material)

-

Tuta absoluta larvae (2nd or 3rd instar)

-

This compound

-

Acetone (for stock solution)

-

Distilled water with a non-ionic surfactant (e.g., Triton X-100)

-

Petri dishes or ventilated containers

-

Filter paper

-

Fine brush

Procedure:

-

Prepare a stock solution of the test compound in acetone.

-

Prepare serial dilutions of the test compound in distilled water containing a non-ionic surfactant.

-

Excise tomato leaflets and dip them into the respective test solutions for 3-5 seconds with gentle agitation.

-

Allow the treated leaflets to air-dry completely.

-

Place a piece of moistened filter paper at the bottom of each Petri dish to maintain humidity.

-

Place one treated leaflet in each Petri dish.

-

Using a fine brush, transfer a known number of Tuta absoluta larvae (e.g., 10) onto each leaflet.

-

Seal the Petri dishes and incubate at a controlled temperature and photoperiod (e.g., 25°C, 16:8 L:D).

-

Assess larval mortality at 24 and 48 hours after treatment. Larvae are considered dead if they do not move when gently prodded with a fine brush.

-

A control group with leaflets treated only with the surfactant solution should be included.

Diagram 2: Insecticidal Bioassay Workflow

Caption: Workflow for evaluating the insecticidal activity against Tuta absoluta.

General Fungicidal Bioassay Protocol (Mycelial Growth Inhibition)

This is a general protocol for assessing the in vitro antifungal activity.

Materials:

-

Phytopathogenic fungi cultures

-

Potato Dextrose Agar (PDA)

-

Test compound

-

Acetone or DMSO (for stock solution)

-

Petri dishes

-

Sterile cork borer

Procedure:

-

Prepare a stock solution of the test compound in acetone or DMSO.

-

Prepare PDA medium and autoclave.

-

While the PDA is still molten (around 45-50°C), add the test compound to achieve the desired final concentrations.

-

Pour the amended PDA into sterile Petri dishes and allow it to solidify.

-

Inoculate the center of each plate with a mycelial plug (e.g., 5 mm diameter) taken from the growing edge of a fresh fungal culture.

-

A control group with PDA containing only the solvent should be included.

-

Incubate the plates at an appropriate temperature for the specific fungus until the mycelium in the control plate reaches the edge of the dish.

-

Measure the diameter of the fungal colony in both the treated and control plates.

-

Calculate the percentage of mycelial growth inhibition.

General Herbicidal Bioassay Protocol (Pre- and Post-emergence)

This protocol provides a framework for initial herbicidal screening.

Materials:

-

Weed seeds (e.g., Digitaria sanguinalis, Abutilon theophrasti)

-

Potting soil

-

Pots or trays

-

Test compound

-

Acetone and surfactant for formulation

-

Spray chamber

Procedure:

Pre-emergence:

-

Fill pots or trays with soil and sow the weed seeds at a uniform depth.

-

Prepare a solution of the test compound with acetone and a surfactant, then dilute with water to the desired concentration.

-

Apply the solution evenly to the soil surface using a spray chamber.

-